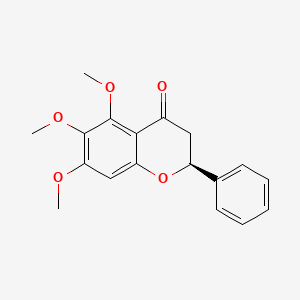
(2S)-5,6,7-Trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5,6,7-Trimethoxyflavanone is a flavonoid compound characterized by its three methoxy groups attached to the flavanone structure Flavonoids are a diverse group of phytonutrients found in many plants, known for their antioxidant properties and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,6,7-Trimethoxyflavanone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These precursors undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavanone structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure (2S)-5,6,7-Trimethoxyflavanone.
Industrial Production Methods: Industrial production of (2S)-5,6,7-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S)-5,6,7-Trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the flavanone to its corresponding dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavanones.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2S)-5,6,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Properties: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
(2S)-Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties.
(2S)-Hesperetin: Another flavanone known for its cardiovascular benefits.
(2S)-Eriodictyol: A flavanone with potential anti-diabetic effects.
Uniqueness: (2S)-5,6,7-Trimethoxyflavanone is unique due to its specific methoxy group arrangement, which may confer distinct biological activities and chemical reactivity compared to other flavanones.
Properties
CAS No. |
78548-22-8 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2S)-5,6,7-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1 |
InChI Key |
HRIKTKFXIKHIRJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















